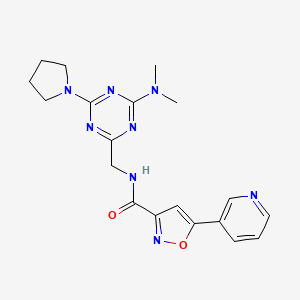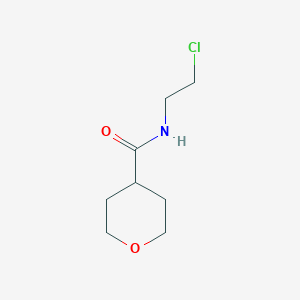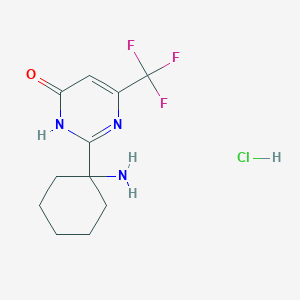
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O4S2 and its molecular weight is 506.03. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antithrombotic Properties
A related compound, SSR182289A, has been explored for its antithrombotic properties. It demonstrated potent oral antithrombotic effects in several animal models of venous, arterio-venous shunt, and arterial thrombosis, offering insights into the potential therapeutic applications of sulfonylacetamide derivatives in preventing thrombosis (Lorrain et al., 2003).
Heterocyclic Synthesis
Compounds with structural similarities have been used in the synthesis of heterocyclic compounds, such as thienopyridines and other fused derivatives. This highlights their role as key intermediates in medicinal chemistry, providing a pathway to novel therapeutic agents with potential antibacterial and antifungal activities (Harb et al., 2006).
Inhibition of Enzymes
Another study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, revealing their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This suggests the compound's structural framework could be instrumental in developing cancer therapies (Gangjee et al., 2008).
Crystal Structure Analysis
The compound's structural analogs have been the subject of crystal structure analysis, contributing to the understanding of molecular conformations and interactions critical in drug design. Such studies provide valuable information for the development of novel drugs with optimized efficacy and reduced side effects (Subasri et al., 2016).
Urease Inhibition and Antimicrobial Activities
Research on novel 5-aryl thiophenes bearing sulphonylacetamide moieties has shown significant urease inhibition and antimicrobial activities. This opens up possibilities for their use in treating infections and diseases caused by urease-producing pathogens (Noreen et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-butylbenzenesulfonyl chloride, which is synthesized from 4-butylbenzenesulfonic acid. The second intermediate is 2-(5-mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide, which is synthesized from 2-acetamido-4,6-dihydroxypyrimidine and thiourea. These two intermediates are then coupled using N-(4-chlorobenzyl)acetamide to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonic acid", "thiourea", "2-acetamido-4,6-dihydroxypyrimidine", "N-(4-chlorobenzyl)acetamide", "phosphorus pentachloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "4-butylbenzenesulfonic acid is reacted with phosphorus pentachloride to form 4-butylbenzenesulfonyl chloride.", "2-acetamido-4,6-dihydroxypyrimidine is reacted with thiourea in the presence of sodium hydroxide to form 2-(5-mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide.", "4-butylbenzenesulfonyl chloride is reacted with sodium bicarbonate to form 4-butylbenzenesulfonate.", "2-(5-mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide is reacted with 4-butylbenzenesulfonate in the presence of sodium bicarbonate to form 2-(5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide.", "2-(5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is reacted with N-(4-chlorobenzyl)acetamide in the presence of ethyl acetate and methanol to form the final product, 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide." ] } | |
Numéro CAS |
1223800-51-8 |
Nom du produit |
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide |
Formule moléculaire |
C23H24ClN3O4S2 |
Poids moléculaire |
506.03 |
Nom IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24ClN3O4S2/c1-2-3-4-16-7-11-19(12-8-16)33(30,31)20-14-26-23(27-22(20)29)32-15-21(28)25-13-17-5-9-18(24)10-6-17/h5-12,14H,2-4,13,15H2,1H3,(H,25,28)(H,26,27,29) |
Clé InChI |
SIQHOQCMUMIBMV-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2710017.png)
![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2710018.png)
![Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2710019.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2710020.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2710023.png)
![methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2710024.png)



![11,13-Dimethyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2710031.png)
![2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2710032.png)
